molecular formula C24H26N2O B12311790 N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide

N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide

Cat. No.: B12311790
M. Wt: 358.5 g/mol
InChI Key: DNEXQFKMZBOYGN-UHFFFAOYSA-N
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Description

N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide is a synthetic organic compound with the molecular formula C24H26N2O It is characterized by a naphthalene ring attached to a carboxamide group, which is further linked to a benzylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide typically involves the reaction of naphthalene-2-carboxylic acid with (1-benzylpiperidin-4-yl)methanamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce the amide group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of naphthalene-2-carboxylic acid derivatives.

    Reduction: Formation of N-[(1-benzylpiperidin-4-yl)methyl]naphthylamine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an antagonist or agonist at certain receptor sites, influencing physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide
  • N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide derivatives

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct physicochemical properties and biological activities. Its combination of a naphthalene ring with a benzylpiperidine moiety sets it apart from other similar compounds, making it a valuable subject of study in various research fields .

Properties

Molecular Formula

C24H26N2O

Molecular Weight

358.5 g/mol

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide

InChI

InChI=1S/C24H26N2O/c27-24(23-11-10-21-8-4-5-9-22(21)16-23)25-17-19-12-14-26(15-13-19)18-20-6-2-1-3-7-20/h1-11,16,19H,12-15,17-18H2,(H,25,27)

InChI Key

DNEXQFKMZBOYGN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3C=C2)CC4=CC=CC=C4

Origin of Product

United States

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